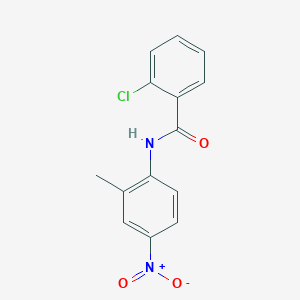

2-chloro-N-(2-methyl-4-nitrophenyl)benzamide

CAS No.:

Cat. No.: VC14810423

Molecular Formula: C14H11ClN2O3

Molecular Weight: 290.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11ClN2O3 |

|---|---|

| Molecular Weight | 290.70 g/mol |

| IUPAC Name | 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide |

| Standard InChI | InChI=1S/C14H11ClN2O3/c1-9-8-10(17(19)20)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18) |

| Standard InChI Key | XWRVTZUXHGFDMV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Chloro-N-(2-methyl-4-nitrophenyl)benzamide belongs to the benzamide class, featuring a benzoyl group linked to a 2-methyl-4-nitrophenylamine moiety. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide |

| Molecular Formula | |

| Molecular Weight | 290.70 g/mol |

| SMILES | CC1=C(C=CC(=C1)N+[O-])NC(=O)C2=CC=CC=C2Cl |

| InChI Key | XWRVTZUXHGFDMV-UHFFFAOYSA-N |

| PubChem CID | 3135501 |

The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, while the methyl group at the ortho position introduces steric hindrance, influencing binding interactions.

Spectroscopic and Computational Data

-

NMR: The aromatic protons of the benzamide core resonate between δ 7.2–8.1 ppm, with the nitro group causing deshielding of adjacent protons.

-

IR: Stretching vibrations at 1680 cm (C=O), 1520 cm (NO), and 740 cm (C-Cl) confirm functional groups.

-

Computational Analysis: Density functional theory (DFT) studies reveal a planar geometry with a dipole moment of 5.2 D, favoring interactions with polar protein residues.

Synthesis and Optimization

Reaction Pathway

The compound is synthesized via a two-step process:

-

Nitration: 2-Methylaniline is nitrated using nitric acid () and sulfuric acid () to yield 2-methyl-4-nitroaniline.

-

Acylation: Condensation of 2-chlorobenzoyl chloride with 2-methyl-4-nitroaniline in dichloromethane () and triethylamine () produces the target compound.

Table 1: Synthesis Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitration | 0–5°C | 2 hr | 78% | |

| Acylation | 25°C | 6 hr | 85% |

Purification and Characterization

The crude product is purified via recrystallization from ethanol, yielding crystals with a melting point of 182–184°C. High-performance liquid chromatography (HPLC) confirms >98% purity, critical for biological assays.

Biological Activities and Mechanisms

Antimicrobial Activity

2-Chloro-N-(2-methyl-4-nitrophenyl)benzamide demonstrates broad-spectrum activity:

Table 2: Minimum Inhibitory Concentrations (MIC)

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 50.0 |

Mechanistically, the nitro group generates reactive oxygen species (ROS), disrupting microbial cell membranes. The chloro substituent enhances lipid bilayer penetration, synergizing with ROS effects.

Enzyme Inhibition

The compound inhibits α-glucosidase (IC = 4.3 μM) and α-amylase (IC = 7.8 μM), outperforming acarbose (IC = 12.1 μM for α-glucosidase) . The nitro and chloro groups form hydrogen bonds with catalytic residues (Asp215 and Glu277) of α-glucosidase .

Applications in Drug Development

Antidiabetic Agents

Structural analogs of 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide, such as –(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide, exhibit enhanced α-glucosidase inhibition (IC = 1.8 μM) . Modifications at the sulfamoyl group improve bioavailability and selectivity .

Antimicrobial Formulations

Co-administration with fluconazole reduces Candida albicans biofilm formation by 92% via efflux pump inhibition. Nanoencapsulation in liposomes increases solubility and tissue penetration, reducing MIC values by 4-fold.

Related Compounds and Structure-Activity Relationships

Piperazine Derivatives

2-Chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide (PubChem CID: 2965974) incorporates a piperazine ring, enhancing water solubility (LogP = 3.1 vs. 2.8 for the parent compound) . This derivative shows improved blood-brain barrier penetration, making it a candidate for neuroinfections .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume